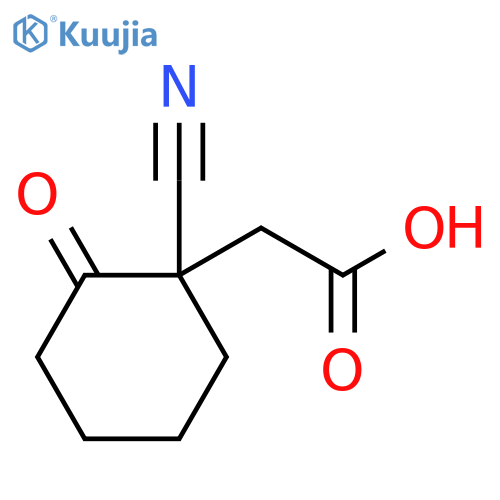Cas no 2091542-73-1 (2-(1-cyano-2-oxocyclohexyl)acetic acid)

2-(1-cyano-2-oxocyclohexyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- Cyclohexaneacetic acid, 1-cyano-2-oxo-
- 2-(1-cyano-2-oxocyclohexyl)acetic acid
-
- MDL: MFCD30685253
- インチ: 1S/C9H11NO3/c10-6-9(5-8(12)13)4-2-1-3-7(9)11/h1-5H2,(H,12,13)
- InChIKey: JVGZJGCBCGAOLY-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)(CC(O)=O)CCCCC1=O
2-(1-cyano-2-oxocyclohexyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-305138-1.0g |
2-(1-cyano-2-oxocyclohexyl)acetic acid |
2091542-73-1 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-305138-1g |
2-(1-cyano-2-oxocyclohexyl)acetic acid |
2091542-73-1 | 1g |
$0.0 | 2023-09-05 |
2-(1-cyano-2-oxocyclohexyl)acetic acid 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-(1-cyano-2-oxocyclohexyl)acetic acidに関する追加情報
Introduction to 2-(1-cyano-2-oxocyclohexyl)acetic acid (CAS No. 2091542-73-1) in Modern Chemical and Pharmaceutical Research
2-(1-cyano-2-oxocyclohexyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2091542-73-1, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its cyclohexyl backbone modified with a cyano and carboxylic acid functional group, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The structural features of this compound make it a versatile intermediate, offering opportunities for the development of novel therapeutic agents.
The chemical structure of 2-(1-cyano-2-oxocyclohexyl)acetic acid consists of a cyclohexane ring substituted with a cyano group at the 1-position and an acetoxy group at the 2-position, followed by a carboxylic acid moiety at the 3-position. This arrangement imparts unique reactivity, making it a valuable building block for further chemical modifications. The presence of both electrophilic and nucleophilic centers allows for diverse synthetic pathways, enabling chemists to tailor its properties for specific applications.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds derived from cyclohexane derivatives. The cyano group in 2-(1-cyano-2-oxocyclohexyl)acetic acid can participate in various reactions, including nucleophilic addition and condensation reactions, while the carboxylic acid group provides opportunities for esterification or amidation, leading to a wide array of derivatives. These structural features have made this compound a focal point in efforts to develop new drugs targeting various biological pathways.
One of the most compelling aspects of 2-(1-cyano-2-oxocyclohexyl)acetic acid is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to create compounds with potential therapeutic effects. For instance, derivatives of this molecule have been investigated for their antimicrobial and anti-inflammatory properties. The cyclohexyl ring itself is known to enhance solubility and bioavailability, making it an attractive scaffold for drug development.
The cyano group has been particularly studied for its ability to interact with biological targets such as enzymes and receptors. In some cases, the cyano group can be reduced to an amine, opening up further possibilities for derivatization. This flexibility has allowed scientists to design molecules with tailored pharmacokinetic profiles, improving their efficacy and reducing side effects. The carboxylic acid moiety also plays a crucial role, serving as a site for further functionalization to achieve desired biological activities.
Recent advancements in computational chemistry have further enhanced the utility of 2-(1-cyano-2-oxocyclohexyl)acetic acid. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These studies have helped predict potential drug candidates more efficiently, reducing the time and cost associated with traditional screening methods. By integrating experimental data with computational predictions, researchers can now design more targeted experiments, accelerating the discovery process.
The synthesis of 2-(1-cyano-2-oxocyclohexyl)acetic acid itself presents an interesting challenge due to its complex structure. However, modern synthetic techniques have made it more accessible than ever before. Catalytic methods, including transition metal-catalyzed reactions, have enabled efficient production of this compound on both laboratory and industrial scales. These advancements have not only improved yield but also reduced waste, aligning with the growing emphasis on sustainable chemistry.
The pharmaceutical industry has taken note of the potential offered by 2-(1-cyano-2-oxocyclohexyl)acetic acid and its derivatives. Several companies are actively exploring its use in developing new treatments for diseases such as cancer, neurodegenerative disorders, and infectious diseases. The versatility of this compound allows it to be incorporated into diverse drug candidates, each designed to address specific therapeutic needs. This adaptability underscores its importance as a chemical entity in modern drug discovery.
As research continues to uncover new applications for 2-(1-cyano-2-oxocyclohexyl)acetic acid, its significance in chemical and pharmaceutical science is only expected to grow. The combination of its unique structural features and synthetic accessibility makes it an invaluable tool for researchers striving to develop innovative solutions to global health challenges. By leveraging this compound's potential, scientists can push the boundaries of what is possible in drug development, ultimately benefiting patients worldwide.
2091542-73-1 (2-(1-cyano-2-oxocyclohexyl)acetic acid) 関連製品
- 1637749-70-2(6-Benzyloxy-2-fluoropyridine-3-boronic acid)
- 1332531-56-2(N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)
- 186376-18-1(tert-butyl N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate)
- 87896-55-7(2-(2,6-dimethoxyphenyl)propan-1-amine)
- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)
- 69414-55-7(2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
- 50538-78-8((1S,3S)-3-methylcyclohexan-1-ol)
- 42797-18-2(o-(4-Biphenylylcarbonyl)benzoic acid)
- 1897247-40-3(5-bromo-4-(1-hydroxycyclopropyl)methyl-2-methoxyphenol)


